REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([CH2:10]Br)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:12]1([C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][O:14]1)=[O:13].[K].C[N:24](C=O)C>>[Br:1][C:2]1[CH:9]=[C:8]([CH2:10][N:24]2[C:12](=[O:13])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15]2=[O:14])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2,^1:21|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C#N)C=CC(=C1)CBr
|
Name
|
potassium phthalide
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C1(=O)OCC2=CC=CC=C12.[K]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After removing DMF under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2 (200 mL)
|
Type
|
WASH
|
Details
|
washed with water (50 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from toluene and EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C#N)C=CC(=C1)CN1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |